Acetic acid;1-(2-ethoxyethoxy)ethanol
Description
Structure
2D Structure
Properties
CAS No. |
823814-39-7 |
|---|---|
Molecular Formula |
C8H18O5 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
acetic acid;1-(2-ethoxyethoxy)ethanol |
InChI |
InChI=1S/C6H14O3.C2H4O2/c1-3-8-4-5-9-6(2)7;1-2(3)4/h6-7H,3-5H2,1-2H3;1H3,(H,3,4) |
InChI Key |
UAPKBZSBRHKEGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(C)O.CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Esterification Pathways for Ethoxyethoxyethyl Acetate (B1210297) Synthesis
The principal route for synthesizing 2-(2-ethoxyethoxy)ethyl acetate is the esterification of its precursor, diethylene glycol monoethyl ether (2-(2-ethoxyethoxy)ethanol), with acetic acid. wikipedia.org This reaction involves the condensation of the alcohol and carboxylic acid, typically in the presence of an acid catalyst, to form the ester and water as a byproduct. Alternative pathways include reaction with acetic anhydride (B1165640) or the transesterification of another acetate ester. Another documented method involves the reaction of diethylene glycol monoethyl ether with acetonitrile (B52724), a process known as the Pinner reaction, which yields the target ester. chemicalbook.com
A variety of catalytic systems have been employed to facilitate the esterification process, ranging from traditional homogeneous mineral acids to more advanced heterogeneous catalysts.
Homogeneous Catalysts : Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are effective catalysts for this reaction, promoting high conversion rates. researchgate.net Oxalic acid has also been utilized, offering an alternative that can improve the efficiency of the synthesis process. nih.gov However, these catalysts present challenges in separation from the product mixture and can be corrosive, necessitating specialized equipment. mdpi.com
Heterogeneous Catalysts : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been extensively investigated. These include:
Ion-Exchange Resins : Acidic cation-exchange resins, such as Amberlyst-15 and Amberlyst-36, have demonstrated high efficacy in catalyzing the esterification of glycols. researchgate.netmdpi.com They offer the advantages of easy separation, reusability, and reduced corrosivity. mdpi.com
Zeolites and Metal Oxides : Materials like HZSM-5 zeolites and various metal oxides (e.g., Al-Mg composite oxides, zirconia-based catalysts) serve as effective solid acid catalysts. researchgate.netmdpi.comresearchgate.net These catalysts can exhibit high selectivity and stability under reaction conditions. A one-step synthesis has been developed by inserting ethylene (B1197577) oxide into ethyl acetate using Al-Mg composite oxide catalysts, which contain both acidic and basic active sites. mdpi.com
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Sulfuric acid, p-toluenesulfonic acid, Oxalic acid | High reaction rates, effective | Corrosive, difficult to separate, waste generation |
| Heterogeneous | Amberlyst resins, Zeolites (HZSM-5), Metal oxides | Easily separable, reusable, less corrosive | Potentially lower activity, can be more expensive |
Achieving high yield and selectivity in ethoxyethoxyethyl acetate synthesis requires careful optimization of several reaction parameters.
Molar Ratio of Reactants : The stoichiometry of the esterification reaction is 1:1 between the alcohol and acetic acid. However, to shift the equilibrium towards the product side, an excess of one reactant, typically acetic acid, is often used. Molar ratios of acetic acid to glycol ether ranging from 1.1:1 to 2:1 are common. google.com For instance, in the synthesis of propylene (B89431) glycol methyl ether acetate (PGMEA), a related compound, reactant molar ratios are a key variable in kinetic studies. mdpi.com
Temperature : The reaction is typically conducted at elevated temperatures, generally between 80°C and 130°C, to achieve a reasonable reaction rate. nih.gov The optimal temperature depends on the catalyst used and the boiling points of the reactants and products. For example, studies on ethyl acetate synthesis have identified an optimal temperature range of 80-85°C. youtube.com
Catalyst Concentration : The amount of catalyst used affects the reaction rate. For homogeneous catalysts, concentrations typically range from 0.1% to 1.0% by weight of the reaction mixture. nih.gov For heterogeneous catalysts, the loading is optimized based on factors like surface area and acid site density.
Water Removal : As water is a byproduct, its continuous removal during the reaction is crucial to drive the equilibrium towards the formation of the ester. This is commonly achieved through azeotropic distillation, where an entrainer (e.g., butyl acetate) is added to form a low-boiling azeotrope with water. google.com
| Parameter | Typical Range | Effect on Reaction |
| Molar Ratio (Acid:Alcohol) | 1:1 to 2:1 | Shifts equilibrium to favor product formation |
| Temperature | 80°C - 130°C | Increases reaction rate; must be controlled to avoid side reactions |
| Catalyst Loading | 0.1 - 1.0 wt% (homogeneous) | Increases reaction rate up to an optimal point |
| Water Removal | Continuous | Drives the reaction to completion |
Functionalization of Glycol Ether Scaffolds for Derivative Synthesis
The diethylene glycol monoethyl ether backbone is a versatile scaffold for synthesizing a range of derivatives through functionalization of its terminal hydroxyl group.
The hydroxyl group of diethylene glycol monoethyl ether can be readily converted into other functional groups, such as chloro and azido (B1232118) moieties, which are valuable intermediates in further synthetic transformations.
Chloro Derivatives : The synthesis of 2-(2-ethoxyethoxy)ethyl chloride can be achieved by treating the parent alcohol with a chlorinating agent. A common and effective method involves the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. rsc.org This reaction transforms the hydroxyl group into a more reactive leaving group (chloride), facilitating subsequent nucleophilic substitution reactions.
Azido Derivatives : Azido-functionalized ethoxyethoxyethyl compounds are typically synthesized from the corresponding chloro or other halo-derivatives. The standard method is a nucleophilic substitution reaction using an azide (B81097) salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). sigmaaldrich.com The reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the chloride, yielding the 2-(2-ethoxyethoxy)ethyl azide. This functional group is useful in "click chemistry" and for the synthesis of amines via reduction. sigmaaldrich.com
The synthesis of acrylate (B77674) and methacrylate (B99206) esters of diethylene glycol monoethyl ether is of significant commercial importance, as these monomers are used in the production of polymers for coatings, adhesives, and inks. nih.gov
Synthesis of 2-(2-Ethoxyethoxy)ethyl Acrylate (DEGEEA) : This monomer is typically prepared by the direct esterification of diethylene glycol monoethyl ether with acrylic acid. mdpi.com The reaction is acid-catalyzed, using catalysts like sulfuric acid, and is driven to completion by removing the water byproduct. mdpi.com An alternative route involves the reaction of the alcohol with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the generated HCl. researchgate.net
Synthesis of 2-(2-Ethoxyethoxy)ethyl Methacrylate (DEGEEMA) : The synthesis of the methacrylate analogue follows similar principles. It involves the esterification of diethylene glycol monoethyl ether with methacrylic acid or its more reactive derivative, methacryloyl chloride. nih.gov These reactions are also subject to optimization of conditions like temperature and catalyst choice to maximize yield and prevent unwanted polymerization of the acrylate or methacrylate functional groups, often by adding inhibitors like hydroquinone. nih.gov
Green Chemistry Approaches in Glycol Ether Acetate Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for glycol ether acetates. The focus has been on replacing hazardous reagents, reducing waste, and improving energy efficiency.
Use of Heterogeneous Catalysts : A major advancement is the replacement of corrosive and difficult-to-remove mineral acids like H₂SO₄ with solid, reusable catalysts. Ion-exchange resins (e.g., Amberlyst-15) and zeolites offer high catalytic activity, are easily separated from the reaction products by simple filtration, and can be regenerated and reused, minimizing waste streams. researchgate.netmdpi.com A patent describes a green synthetic route for the precursor diethylene glycol monoethyl ether using a solid acid catalyst (such as Amberlyst-15 or zeolites) to replace corrosive inorganic acids in the reaction of diethylene glycol and ethanol (B145695).
Enzymatic Synthesis : Biocatalysis presents a highly sustainable alternative. Lipases, a class of enzymes, can effectively catalyze esterification reactions under mild conditions (lower temperatures and pressures) and with high selectivity. The use of lipases avoids harsh acidic conditions and can lead to purer products with easier work-up. Research on the enzymatic synthesis of eugenyl acetate, for example, demonstrated high conversion (91.80%) using Lipozyme TL 100L under optimized conditions, highlighting the potential for synthesizing other specialty esters via this route.
Solvent-Free or Greener Solvents : Traditional synthesis often uses entrainers that may be volatile organic compounds (VOCs). Research is moving towards solvent-free reaction conditions or the use of greener solvents. For example, ethyl acetate itself, the product of a related esterification, is being explored as a greener solvent replacement for acetonitrile and chlorobenzene (B131634) in other chemical processes. sigmaaldrich.com Mechanochemical synthesis, such as ball milling, has also been shown to produce high yields in solvent-free conditions for related methacrylate esters. nih.gov
These green approaches not only reduce the environmental impact of the synthesis but can also lead to more cost-effective and safer manufacturing processes.
Chemical Reactivity and Mechanistic Investigations
Hydrolytic Stability and Reaction Kinetics
The hydrolysis of 2-(2-ethoxyethoxy)ethyl acetate (B1210297) involves the cleavage of the ester bond to yield acetic acid and 2-(2-ethoxyethoxy)ethanol. This process can be catalyzed by both acids and bases.
The general mechanism for acid-catalyzed ester hydrolysis can be depicted as follows:
Protonation of the carbonyl oxygen: The ester is protonated by an acid catalyst (H₃O⁺), making the carbonyl carbon more susceptible to nucleophilic attack. libretexts.orgyoutube.com
Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon. chemguide.co.uk
Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.
Elimination of the alcohol: The protonated alcohol (2-(2-ethoxyethoxy)ethanol) is eliminated as a leaving group.
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the carboxylic acid (acetic acid) and regenerate the acid catalyst. libretexts.org
Base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible reaction. chemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion (OH⁻) acts as the nucleophile and attacks the electrophilic carbonyl carbon of the ester. prexams.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxide ion (2-(2-ethoxyethoxy)ethoxy⁻) as the leaving group and forming a carboxylic acid. The alkoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt and the alcohol 2-(2-ethoxyethoxy)ethanol. chemistrysteps.com
The steps for base-catalyzed hydrolysis are:
Nucleophilic attack: A hydroxide ion attacks the carbonyl carbon of the ester.
Formation of a tetrahedral intermediate: An anionic tetrahedral intermediate is formed.
Elimination of the leaving group: The alkoxide group is eliminated.
Acid-base reaction: The alkoxide ion deprotonates the carboxylic acid, forming the final products. chemistrysteps.com
An estimated base-catalyzed second-order hydrolysis rate constant for 2-(2-ethoxyethoxy)ethyl acetate is 0.26 L/mole-sec. nih.gov This corresponds to estimated half-lives of 300 days at a pH of 7 and 30 days at a pH of 8, suggesting that hydrolysis becomes a more significant process under alkaline conditions. nih.gov
| pH | Estimated Half-Life | Source |
|---|---|---|
| 7 | 300 days | nih.gov |
| 8 | 30 days | nih.gov |
Oxidative Transformation Pathways
2-(2-ethoxyethoxy)ethyl acetate can undergo oxidative degradation through various pathways, particularly in the atmosphere and through biological metabolism.
In the atmosphere, 2-(2-ethoxyethoxy)ethyl acetate is expected to exist primarily in the vapor phase and is degraded by reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The reaction of hydroxyl radicals with similar organic compounds, such as acetone, proceeds via hydrogen abstraction to form a radical intermediate. researchgate.net For 2-(2-ethoxyethoxy)ethyl acetate, the •OH radical can abstract a hydrogen atom from the ethoxy or ethyl groups. The resulting radical can then react with molecular oxygen to form a peroxy radical, initiating a chain of reactions that lead to the formation of various oxidation products.
The metabolism of the structurally similar compound 2-ethoxyethyl acetate involves initial hydrolysis to 2-ethoxyethanol (B86334), which is then oxidized by alcohol dehydrogenase to 2-ethoxyacetaldehyde and further by aldehyde dehydrogenase to 2-ethoxyacetic acid. wikipedia.org A similar metabolic pathway can be anticipated for 2-(2-ethoxyethoxy)ethyl acetate, where it would first be hydrolyzed to 2-(2-ethoxyethoxy)ethanol, followed by subsequent oxidation.
Nucleophilic Substitution Reactions Involving the Acetate Moiety
The acetate group of 2-(2-ethoxyethoxy)ethyl acetate can be displaced by other nucleophiles in a reaction known as transesterification. This reaction involves the conversion of one ester into another by reacting with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com
In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol. scielo.brresearchgate.net
Base-catalyzed transesterification occurs via a nucleophilic addition-elimination mechanism, where an alkoxide ion acts as the nucleophile. masterorganicchemistry.com This process is also an equilibrium, and the position of the equilibrium is influenced by the relative stability of the starting materials and products. longdom.org For example, reacting 2-(2-ethoxyethoxy)ethyl acetate with methanol (B129727) in the presence of a base would lead to the formation of methyl acetate and 2-(2-ethoxyethoxy)ethanol.
Polymerization Mechanisms and Kinetics of Glycol Ether Acrylate (B77674)/Methacrylate (B99206) Derivatives
Free radical polymerization is a primary method for synthesizing polymers from glycol ether acrylate and methacrylate derivatives. This process is typically initiated by the decomposition of an initiator molecule, which produces free radicals. These radicals then react with monomer molecules, starting a chain reaction that leads to the formation of long polymer chains. nih.gov
The mechanism for the free-radical polymerization of monomers like ethylene (B1197577) glycol dimethacrylate (EGDMA) and methyl methacrylate (MMA) involves several key steps:
Initiation: An initiator, such as ammonium (B1175870) persulfate (APS) or 1,1'-azobis(cyclohexanecarbonitrile), decomposes under heat or UV radiation to form primary free radicals. nih.govmdpi.comunlp.edu.ar
Propagation: The initiator radical adds to a monomer molecule, creating a growing polymer chain with a radical end. This new radical then adds to another monomer, and the process repeats, elongating the polymer chain. mdpi.com
Termination: The growth of a polymer chain is stopped through processes like combination or disproportionation, where two radical chains react with each other.
Redox initiation systems, such as ammonium persulfate (APS) combined with a catalyst like tetramethylethylenediamine (TEMED), are often used in aqueous solutions. nih.gov The catalyst accelerates the formation of sulfate (B86663) free radicals from APS, which then initiate the polymerization of the methacrylate monomers. nih.gov This process is exothermic, and controlling the temperature is crucial, especially when encapsulating thermolabile molecules. nih.gov
The following table summarizes typical experimental conditions for the free radical polymerization of a glycol ether methacrylate derivative.
| Parameter | Value/Description | Reference |
| Monomers | Poly(ethylene glycol) methyl ether methacrylate (PEGMA), Lauryl methacrylate (LMA) | unlp.edu.ar |
| Initiator | 1,1'-azobis(cyclohexanecarbonitrile) | unlp.edu.ar |
| Solvent | Toluene | unlp.edu.ar |
| Temperature | 70 °C | unlp.edu.ar |
| Procedure | The mixture is purged with N2, protected from light, and heated. The resulting polymer is precipitated in diethyl ether. | unlp.edu.ar |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The molecular structure of glycol ether acrylate/methacrylate monomers significantly influences their polymerization kinetics, including the rate of polymerization and the onset of the gel effect (autoacceleration).
Effect of Functional Groups: The presence of functional groups, such as a terminal hydroxyl group, can also affect kinetics. Polymers with a hydroxyl group, like POEGHEMA, exhibit a higher polymerization rate compared to those without, such as POEGMMA. rsc.org The hydroxyl groups can lead to an earlier onset of diffusion-controlled phenomena (gel and glass effects) on both the termination and propagation reactions. rsc.org
The table below outlines the influence of different monomer structures on polymerization characteristics.
| Monomer Type | Key Structural Feature | Influence on Polymerization | Reference |
| Oligo(ethylene glycol) methyl ether methacrylate (OEGMA) | Long ethylene glycol side chains | Increased polymerization rate compared to standard methacrylates. | rsc.org |
| Oligo(ethylene glycol) hydroxyethyl (B10761427) methacrylate (OEGHEMA) | Terminal hydroxyl group | Higher polymerization rate compared to OEGMA; earlier onset of gel effect. | rsc.org |
| Di(ethylene glycol) dimethacrylate (DEGDMA) | Crosslinking agent | Can increase strength and affect conversion rates when copolymerized. | researchgate.net |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Thermal Degradation Studies and Decomposition Products
When heated to decomposition, 2-(2-ethoxyethoxy)ethyl acetate emits acrid smoke and fumes. nih.gov The thermal degradation of this compound involves the breakdown of both its ester and ether linkages. Based on studies of related compounds like acetic acid and 2-ethoxyethanol, a complex mixture of decomposition products can be anticipated.
The thermal decomposition of acetic acid proceeds through two main pathways: a first-order process yielding methane (B114726) (CH₄) and carbon dioxide (CO₂), and a second-order process producing ketene (B1206846) (C₂H₂O) and water (H₂O). rsc.org
Computational studies on the thermal degradation of 2-ethoxyethanol, a core part of the acetate's structure, suggest multiple reaction pathways. acs.org The most plausible unimolecular dissociation pathway involves the formation of ethanol (B145695) and ethanal. acs.org Another significant pathway leads to the formation of ethylene glycol and ethylene. acs.org
Therefore, the expected thermal decomposition products of Acetic acid;1-(2-ethoxyethoxy)ethanol include:
Methane
Carbon dioxide
Ketene
Water
Ethanol
Ethanal
Ethylene glycol
Ethylene
Reactivity with Strong Acids and Caustic Solutions
As an ester, 2-(2-ethoxyethoxy)ethyl acetate reacts with acids, a process that liberates heat along with the parent alcohol (2-(2-ethoxyethoxy)ethanol) and acid (acetic acid). nih.gov Strong oxidizing acids can cause a vigorous and sufficiently exothermic reaction to ignite the products. nih.gov
The interaction of esters with caustic solutions, such as sodium hydroxide, also generates heat. nih.gov This reaction, known as saponification, results in the formation of an alcohol and the salt of the carboxylic acid.
Furthermore, the acetic acid component itself reacts exothermically with chemical bases. noaa.gov While a 5% solution of acetic acid is common vinegar, concentrated solutions are corrosive to metals and tissue. noaa.gov The dissolution in water helps to moderate this reactivity. noaa.gov Flammable hydrogen can be generated when esters react with alkali metals and hydrides. nih.gov
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govhmdb.ca
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(2-ethoxyethoxy)ethyl acetate (B1210297). By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The ¹H NMR spectrum of 2-(2-ethoxyethoxy)ethyl acetate exhibits distinct signals corresponding to the different sets of non-equivalent protons. chemicalbook.com
The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). The expected signals for 2-(2-ethoxyethoxy)ethyl acetate are as follows: a triplet corresponding to the methyl protons of the ethoxy group, a quartet for the methylene (B1212753) protons adjacent to the oxygen in the ethoxy group, a series of multiplets for the four methylene groups in the ethoxyethoxy portion of the molecule, and a singlet for the methyl protons of the acetate group. chemicalbook.com
Interactive Data Table: ¹H NMR Spectral Data for 2-(2-ethoxyethoxy)ethyl acetate chemicalbook.com
| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Acetate (CH₃) | ~2.08 | Singlet | 3H |
| Ethoxy (CH₃) | ~1.22 | Triplet | 3H |
| Ethoxy (CH₂) | ~3.55 | Quartet | 2H |
| -OCH₂CH₂O- | ~3.6-3.7 | Multiplet | 4H |
| -COOCH₂- | ~4.24 | Triplet | 2H |
| -OCH₂CH ₂O- | ~3.71 | Triplet | 2H |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-(2-ethoxyethoxy)ethyl acetate gives rise to a distinct signal in the ¹³C NMR spectrum. nih.govchemicalbook.com
The chemical shifts in ¹³C NMR are also reported in ppm and are indicative of the electronic environment of each carbon atom. The spectrum is expected to show signals for the methyl and carbonyl carbons of the acetate group, the methyl and methylene carbons of the ethoxy group, and the methylene carbons of the diethylene glycol moiety. docbrown.info The carbonyl carbon of the ester group typically appears at a significantly downfield chemical shift due to the deshielding effect of the two oxygen atoms. libretexts.org
Interactive Data Table: ¹³C NMR Spectral Data for 2-(2-ethoxyethoxy)ethyl acetate
| Signal Assignment | Chemical Shift (ppm) |
| Acetate (CH₃) | ~21.0 |
| Ethoxy (CH₃) | ~15.2 |
| Ethoxy (CH₂) | ~66.7 |
| -OCH₂CH₂O- | ~69.1 |
| -OCH₂CH₂O- | ~70.6 |
| -COOCH₂- | ~63.7 |
| Carbonyl (C=O) | ~171.1 |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
While specific two-dimensional (2D) NMR studies on 2-(2-ethoxyethoxy)ethyl acetate are not extensively reported in publicly available literature, these techniques are powerful methods for further structural confirmation. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity of the ethoxy and ethoxyethoxy chains. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the correlations between protons and their directly attached carbons (HSQC) and carbons that are two or three bonds away (HMBC), respectively. For instance, an HMBC experiment would show a correlation between the protons of the -COOCH₂- group and the carbonyl carbon of the acetate group, unequivocally confirming the ester linkage. The application of such techniques can be invaluable in complex mixtures or for the structural verification of novel derivatives. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysisnih.govhmdb.caopenaccessjournals.com
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These methods are based on the interaction of electromagnetic radiation with the vibrational energy levels of the chemical bonds.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the characteristic functional groups in 2-(2-ethoxyethoxy)ethyl acetate. The FTIR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds. nih.gov
Key characteristic absorption bands for 2-(2-ethoxyethoxy)ethyl acetate include a strong C=O stretching vibration for the ester group, C-O stretching vibrations for the ether and ester linkages, and C-H stretching and bending vibrations for the alkyl portions of the molecule. researchgate.net
Interactive Data Table: Key FTIR Absorption Bands for 2-(2-ethoxyethoxy)ethyl acetate nih.gov
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~1740 | Strong |
| C-H Stretch (Alkyl) | ~2870-2980 | Strong |
| C-O Stretch (Ester) | ~1240 | Strong |
| C-O Stretch (Ether) | ~1120 | Strong |
| C-H Bend (Alkyl) | ~1370-1450 | Medium |
While specific studies detailing the in-situ spectroscopic monitoring of processes involving solely 2-(2-ethoxyethoxy)ethyl acetate are not prominent in the available literature, vibrational spectroscopy, particularly Raman and Near-Infrared (NIR) spectroscopy, is widely employed for real-time monitoring of chemical reactions. dss.go.thnih.gov For instance, in the synthesis of 2-(2-ethoxyethoxy)ethyl acetate via the esterification of 2-(2-ethoxyethoxy)ethanol with acetic acid, in-situ Raman spectroscopy could be used to follow the reaction progress. dss.go.th The disappearance of the characteristic vibrational bands of the reactants and the appearance of the bands corresponding to the product could be monitored over time to determine reaction kinetics and endpoint. researchgate.net This approach offers significant advantages for process optimization and control in industrial settings. openaccessjournals.com Similarly, NIR spectroscopy has been effectively used for in-situ monitoring of related bioprocesses, such as bioethanol fermentation where concentrations of ethanol (B145695) and acetic acid are tracked. nih.govnih.govnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of "Acetic acid;1-(2-ethoxyethoxy)ethanol," more systematically named 2-(2-ethoxyethoxy)ethyl acetate. The compound has a molecular formula of C8H16O4 and a molecular weight of approximately 176.21 g/mol nih.govsigmaaldrich.com.
Under electron ionization (EI) mass spectrometry, 2-(2-ethoxyethoxy)ethyl acetate undergoes characteristic fragmentation, providing valuable structural information. Experimental data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) reveals a consistent fragmentation pattern. The most prominent peaks observed in the mass spectrum are listed in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Ion |
|---|---|---|
| 43 | 99.99 | [CH₃CO]⁺ (Acetyl cation) |
| 87 | 59.87 | [CH₃COOCH₂CH₂O]⁺ |
| 45 | 55.80 | [C₂H₅O]⁺ (Ethoxy cation) |
| 59 | 49.23 | [CH₂CHOCH₃]⁺ |
| 72 | 49.06 | [C₄H₈O₂]⁺ |
The base peak at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺), resulting from the cleavage of the ester bond. The significant peak at m/z 87 corresponds to the [M - C₄H₉O]⁺ fragment. Other notable fragments, such as the ethoxy cation at m/z 45, provide further confirmation of the compound's structure. This fragmentation pattern is a reliable fingerprint for the identification of 2-(2-ethoxyethoxy)ethyl acetate in various analytical applications.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For a molecule to absorb UV or visible light, it must contain chromophores, which are functional groups capable of undergoing electronic transitions from a lower to a higher energy level.
The structure of 2-(2-ethoxyethoxy)ethyl acetate, CH₃COOCH₂CH₂OCH₂CH₂OCH₂CH₃, primarily consists of ether and ester functional groups. These saturated functional groups contain non-bonding electrons (n) on the oxygen atoms and sigma (σ) bonding electrons. The possible electronic transitions for this molecule are n → σ* and σ → σ*. These transitions typically require high energy and therefore occur in the far-UV region of the electromagnetic spectrum, at wavelengths shorter than 200 nm.
There is a lack of specific experimental UV-Vis absorption data for 2-(2-ethoxyethoxy)ethyl acetate in the standard UV-Vis range (200-800 nm). Structurally related compounds, such as diethylene glycol ethers, are known to not absorb UV light in the environmental range of >290 nm and are often used as solvents for UV spectroscopy. This suggests that 2-(2-ethoxyethoxy)ethyl acetate itself is not expected to exhibit significant absorbance in the near-UV or visible regions. Its practical UV cutoff, the wavelength at which its absorbance becomes significant, is likely to be below the standard measurement range of many spectrophotometers. For comparison, ethyl acetate, a structural component of the molecule, has a UV cutoff of approximately 256-260 nm waters.comlsu.edu. However, the additional ether linkages in 2-(2-ethoxyethoxy)ethyl acetate are not expected to shift the absorption significantly into the near-UV or visible range.
| Functional Group | Type of Transition | Expected Absorption Region |
|---|---|---|
| Ester (C=O) | n → π | ~200-210 nm |
| Ether (C-O-C) | n → σ | Far UV (<200 nm) |
| Sigma Bonds (C-C, C-H) | σ → σ* | Far UV (<200 nm) |
Due to the absence of extensive conjugation or aromatic chromophores, the utility of UV-Vis spectroscopy for the routine characterization or quantification of 2-(2-ethoxyethoxy)ethyl acetate is limited, especially in the near-UV and visible regions.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Molecular Properties
Quantum chemical methods are employed to compute the fundamental properties of a molecule, offering insights into its stability, reactivity, and electronic characteristics.
The determination of a molecule's most stable three-dimensional shape—its optimized geometry—is a primary goal of computational chemistry. For a flexible molecule like 2-(2-ethoxyethoxy)ethyl acetate (B1210297), which possesses multiple rotatable bonds, a variety of low-energy conformations can exist.
Electronic structure calculations reveal how electrons are distributed within a molecule, which is key to understanding its reactivity. From this, various molecular descriptors can be calculated to predict a compound's physicochemical properties and biological interactions. For 2-(2-ethoxyethoxy)ethyl acetate, several key descriptors have been computationally determined. nih.govchemscene.com
These descriptors provide a quantitative measure of the molecule's characteristics. The Topological Polar Surface Area (TPSA) is related to a molecule's ability to permeate biological membranes. LogP, the logarithm of the octanol-water partition coefficient, indicates its hydrophilicity or hydrophobicity. The number of hydrogen bond acceptors and donors is crucial for understanding its interaction with other molecules, including solvents and biological targets.
| Descriptor | Value | Source Index |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 44.8 Ų | nih.govchemscene.com |
| LogP (Octanol-Water Partition Coefficient) | 0.2 | nih.govchemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
Reaction Pathway Modeling and Transition State Theory
This subfield of computational chemistry focuses on the dynamics of chemical reactions, such as the esterification process that forms 2-(2-ethoxyethoxy)ethyl acetate from acetic acid and 2-(2-ethoxyethoxy)ethanol.
A potential energy surface (PES) is a multidimensional map that illustrates the energy of a chemical system as a function of its geometry. For the formation of 2-(2-ethoxyethoxy)ethyl acetate, mapping the PES would involve calculating the energy of the reacting system as the acetic acid and 2-(2-ethoxyethoxy)ethanol molecules approach, form intermediate complexes, pass through a transition state, and finally yield the ester and water products. Detailed, specific studies mapping the potential energy surface for this particular esterification reaction were not found in the searched scientific literature.
From a well-defined potential energy surface, transition state theory can be used to derive crucial kinetic and thermodynamic parameters. These include the activation energy (the energy barrier that must be overcome for the reaction to occur), as well as changes in enthalpy (ΔH) and Gibbs free energy (ΔG), which determine the reaction's heat release/absorption and spontaneity, respectively. However, no theoretical studies providing a computational derivation of these specific parameters for the synthesis of 2-(2-ethoxyethoxy)ethyl acetate are available in the surveyed literature.
An Intrinsic Reaction Coordinate (IRC) calculation is a method used to trace the reaction pathway from a transition state down to the reactants and products on the potential energy surface. This analysis confirms that a calculated transition state structure correctly connects the desired reactants and products. As no studies on the transition state for the formation of 2-(2-ethoxyethoxy)ethyl acetate were identified, no corresponding IRC analyses are available in the literature.
Molecular Dynamics Simulations for Solvent Interactions
Molecular dynamics (MD) simulations offer a window into the atomic-scale movements and interactions of molecules over time, providing a detailed picture of how a solute molecule like 2-(2-ethoxyethoxy)ethyl acetate interacts with its solvent environment, typically water.
Interactions of the Acetic Acid Moiety: MD simulations of acetic acid in aqueous solutions reveal complex interaction patterns. At various concentrations, acetic acid molecules show a tendency to form clusters. nih.gov In solutions where acetic acid concentration is high, the formation of cyclic dimers and chain-like structures through hydrogen bonding is a dominant feature. nih.govaip.org These self-association structures are disrupted as the water content in the mixture increases. aip.org The primary interactions involve hydrogen bonds between the carbonyl oxygen and the hydroxyl hydrogen of neighboring acetic acid molecules. aip.org When surrounded by water, the acetic acid molecules act as both hydrogen bond donors (from the hydroxyl group) and acceptors (at the carbonyl and hydroxyl oxygens), integrating into the hydrogen-bond network of the water. nih.gov Studies have shown that even as temperature increases towards the critical region of water, the initial neighbor interactions between acetic acid and water molecules are largely maintained. nih.gov
Interactions of the Glycol Ether Moiety: The 1-(2-ethoxyethoxy)ethanol component, a glycol ether, contributes both hydrophilic (ether linkages) and hydrophobic (ethyl groups) characteristics. MD simulations on related glycol ethers, such as 2-butoxyethanol (B58217) (BE) in aqueous solutions, demonstrate a propensity for self-aggregation. nih.gov At low concentrations, these molecules can form intramolecular hydrogen bonds between their hydroxyl hydrogen and an ether oxygen, creating stable five-membered ring configurations. nih.gov As the concentration increases, intermolecular association becomes significant, leading to the formation of larger aggregates that can be described as micelle-like structures. nih.gov These simulations highlight the microheterogeneity in such solutions, with distinct regions of aggregated solute and bulk water. nih.gov
Predicted Solvent Interactions for 2-(2-ethoxyethoxy)ethyl acetate: By combining the known behaviors of its constituent parts, the solvent interactions of the ester 2-(2-ethoxyethoxy)ethyl acetate can be predicted. The ester molecule would not have the hydroxyl group of acetic acid, thus it cannot form the same strong cyclic dimers. However, the carbonyl oxygen of the ester group would be a strong hydrogen bond acceptor from water molecules. The ether oxygens within the ethoxyethoxy chain would also act as hydrogen bond acceptors. The ethyl groups and the ethylene (B1197577) backbone provide hydrophobic character, which would likely drive self-association or interaction with other nonpolar molecules, similar to the aggregation observed in other glycol ethers. nih.gov Therefore, in an aqueous environment, 2-(2-ethoxyethoxy)ethyl acetate is expected to exhibit amphiphilic behavior, with its polar ester and ether groups interacting with water and its nonpolar hydrocarbon sections favoring aggregation to minimize contact with water.
Table 1: Summary of Molecular Interactions from MD Simulations for Component Molecules
| Molecule/Moiety | Interaction Type | Key Findings |
| Acetic Acid | Hydrogen Bonding (Self) | Forms cyclic dimers and chain structures in concentrated solutions. nih.govaip.org |
| Hydrogen Bonding (with Water) | Acts as both H-bond donor and acceptor, integrating into the water network. nih.gov | |
| Dipole-Dipole Interactions | Molecules released from dimers tend to remain in proximity due to dipole interactions. nih.gov | |
| Glycol Ethers (e.g., 2-butoxyethanol) | Intramolecular Hydrogen Bonding | Can form internal H-bonds between hydroxyl and ether oxygen. nih.gov |
| Hydrophobic Aggregation | Molecules self-associate to form micelle-like aggregates in water. nih.gov | |
| Hydrogen Bonding (with Water) | Ether and hydroxyl groups act as H-bond acceptors and donors, respectively. |
Computational Assessment of Molecular Binding Modes and Interactions (for derivatives)
Computational methods are crucial for predicting how derivatives of a compound, such as the ester 2-(2-ethoxyethoxy)ethyl acetate, might bind to biological targets like proteins or nucleic acids. These assessments are fundamental in fields like drug discovery and toxicology.
Methodologies for Assessing Binding: Several computational techniques are employed to predict binding modes and affinities. Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com More rigorous and computationally expensive methods, such as alchemical free energy calculations, can provide more accurate quantitative predictions of binding affinity (the strength of the binding). nih.gov These physics-based methods simulate the process of transforming a molecule into another or into nothing, both in solution and in the receptor binding site, to calculate the free energy of binding. nih.gov Such approaches have been tested prospectively on diverse sets of ligands binding to model protein cavities, demonstrating their predictive power, although challenges remain with unanticipated binding modes and protein flexibility. nih.gov
Key Molecular Interactions in Binding: For a derivative like 2-(2-ethoxyethoxy)ethyl acetate, several types of non-covalent interactions would govern its binding to a receptor.
Hydrogen Bonds: The carbonyl oxygen of the ester group and the two ether oxygens are potential hydrogen bond acceptors. A binding site with suitable hydrogen bond donors (e.g., the side chains of arginine, asparagine, or serine) could form strong, directional interactions with the ligand. mdpi.com
Van der Waals and Hydrophobic Interactions: The ethyl and ethylene groups of the molecule are nonpolar and would favorably interact with hydrophobic pockets in a receptor through van der Waals forces. These interactions are a primary driving force for the binding of many small molecules.
Conformational Flexibility: The multiple single bonds in the ethoxyethoxy chain allow for significant conformational flexibility. Computational methods must adequately sample this flexibility to find the most stable binding pose. The molecule can adopt various shapes to fit optimally into a binding site.
A computational workflow to assess the binding of such a derivative would typically start with docking to generate plausible binding poses, followed by more detailed molecular dynamics simulations to refine the poses and assess the stability of the ligand-receptor complex. nih.gov Free energy calculations could then be used to rank its binding affinity against other potential ligands. nih.gov The analysis would focus on identifying key interacting residues in the binding site and understanding how the ligand's chemical features contribute to the binding event. nih.gov
Table 2: Computational Methods for Assessing Molecular Binding
| Computational Method | Purpose | Types of Interactions Assessed |
| Molecular Docking | Predicts the preferred binding orientation and conformation of a ligand in a receptor site. mdpi.com | Steric complementarity, hydrogen bonds, electrostatic interactions. |
| Molecular Dynamics (MD) Simulation | Refines docked poses, assesses the stability of the complex, and samples conformational changes. | All-atom interactions including hydrogen bonds, van der Waals, electrostatic, and solvent effects. |
| Alchemical Free Energy Calculations | Quantitatively predicts the binding affinity (ΔG) of a ligand. nih.gov | Provides a thermodynamic measure of the overall strength of all interactions. |
| Energy Decomposition Analysis | Breaks down the total binding energy into contributions from specific residues or interaction types. | Electrostatic, van der Waals, hydrogen bonds. |
Applications in Advanced Organic Synthesis
Role as a Solvent in Complex Organic Transformations
2-(2-ethoxyethoxy)ethyl acetate (B1210297) is widely employed as a process solvent in numerous complex organic transformations due to its favorable chemical and physical properties. chemicalbook.com It is recognized for its use as a solvent for various materials including resins, lacquers, paints, dyes, and inks. haz-map.com
Solvent Properties Influencing Reaction Outcomes
The efficacy of 2-(2-ethoxyethoxy)ethyl acetate as a solvent is attributable to a combination of its physical and chemical properties, which directly influence reaction conditions and outcomes. It is a very polar, slow-evaporating, and water-miscible solvent, making it suitable for a wide range of applications. Its high boiling point and low vapor pressure allow for reactions to be conducted at elevated temperatures with minimal solvent loss. atamankimya.comark-chem.co.jp This characteristic is particularly advantageous for transformations requiring significant activation energy or for driving equilibria towards product formation.
The compound's excellent solvent activity enables the dissolution of a variety of synthetic resins, including cellulose (B213188) acetate butyrate, nitrocellulose, and epoxy resins. atamankimya.com This broad solvency helps to create homogeneous reaction media, which is crucial for consistent reaction kinetics and predictable product yields. Furthermore, its use as a coalescing agent in latex paints and as a penetrating solvent in wood stains highlights its ability to influence the morphology and application of formulated products. univarsolutions.com
Table 1: Physical and Chemical Properties of 2-(2-ethoxyethoxy)ethyl acetate
| Property | Value |
|---|---|
| CAS Number | 112-15-2 |
| Molecular Formula | C8H16O4 |
| Molecular Weight | 176.21 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 218-219 °C |
| Melting Point | -25 °C |
| Flash Point | 107 °C (225 °F) |
| Density | 1.011 g/mL at 25 °C |
| Water Solubility | Soluble |
| Vapor Pressure | 0.3 hPa (20 °C) |
Data sourced from chemicalbook.comnih.govunivarsolutions.comsigmaaldrich.com
Applications in Laboratory-Scale Chromatography and Extraction
In a laboratory setting, the reagent-grade version of 2-(2-ethoxyethoxy)ethyl acetate is utilized for column chromatography and extraction processes. chemicalbook.comspectrumchemical.comlabproservices.comcalpaclab.com Its solvent properties, including its polarity and ability to dissolve a wide array of organic compounds, make it a useful, albeit specialized, mobile phase or extraction solvent. While less common than traditional solvents like ethyl acetate or hexane, its low volatility can be advantageous in specific separation protocols where solvent evaporation must be minimized. nih.gov
Precursor and Intermediate in Pharmaceutical Synthesis
2-(2-ethoxyethoxy)ethyl acetate is identified as a chemical intermediate for organic synthesis. chemicalbook.comunivarsolutions.com While specific pathways detailing its use as a direct precursor in the synthesis of active pharmaceutical ingredients (APIs) are not extensively documented in public literature, its role as an intermediate is noted. mallakchemicals.com The related alcohol, diethylene glycol monoethyl ether (DEGEE), has established applications in pharmaceutical formulations, particularly in topical preparations, which suggests the utility of the entire class of molecules in the pharmaceutical industry. atamankimya.com The acetate form can serve as a protected version of the alcohol, which could be deprotected in a later synthetic step, or the entire molecule can be incorporated as a structural fragment in a more complex API.
Reagent in the Synthesis of Specialty Chemicals (e.g., Fullerene Derivatives, Resveratrol (B1683913) Glycinate (B8599266) Derivatives)
The direct application of 2-(2-ethoxyethoxy)ethyl acetate as a primary reagent in the synthesis of fullerene derivatives or resveratrol glycinate derivatives is not well-documented in available scientific literature. While the synthesis of acetylated resveratrol derivatives has been described, these methods typically employ more common acetylating agents and solvents. nih.govnih.gov
Synthesis of Advanced Polymeric Resins and Carriers (e.g., Polystyrene-Polyethylene-Glycol-like (PPL) Resins)
While there is no specific evidence linking 2-(2-ethoxyethoxy)ethyl acetate to the synthesis of Polystyrene-Polyethylene-Glycol-like (PPL) resins, it does find application in the broader field of polymer chemistry. It is used as a polymerizate reagent for emulsion paints. ark-chem.co.jp Its slow evaporation rate and excellent solvency for resins make it an ideal solvent for the production of slow-drying nitrocellulose paints and other coatings, where it helps ensure proper film formation and a high-gloss finish. ark-chem.co.jpwikipedia.org
Catalytic and Additive Roles in Petrochemical Processes
In the petrochemical and broader chemical industries, 2-(2-ethoxyethoxy)ethyl acetate serves as both a petrochemical additive and a catalytic agent. chemicalbook.com Its function as an additive is leveraged in formulations where its solvent properties can improve the stability or application of the final product. Its role as a catalytic agent, though not detailed with specific mechanisms in the available literature, points to its participation in facilitating chemical reactions within the petrochemical sector. chemicalbook.com
Contribution to Materials Science and Engineering
Formulation of Coatings, Inks, and Adhesives
As a high-boiling point, slow-evaporating solvent, Acetic acid;1-(2-ethoxyethoxy)ethanol is a key component in the formulation of high-performance surface coatings, printing inks, and adhesives. nih.gov Its primary function is to dissolve various resins and additives to ensure a homogenous mixture and to control the application and drying characteristics of the final product. neuchem.com
In the coatings and inks industry, achieving a smooth, uniform film is critical. This compound serves as an excellent leveling agent due to its slow evaporation rate. kerton-industry.comlingnacn.com This property allows the coating or ink sufficient time to flow and level out, eliminating surface defects such as brush marks or orange peel before the film sets. neuchem.com This controlled evaporation contributes to a high-gloss finish in lacquers and paints. Furthermore, it functions as a viscosity control agent in adhesive and sealant formulations, ensuring optimal application properties. neuchem.com In latex paints, it acts as a coalescing agent, facilitating the fusion of polymer particles into a continuous, durable film. kerton-industry.com
The compound's molecular structure, featuring both ether and ester groups, makes it a powerful and versatile solvent for a wide array of synthetic resins used in modern formulations. wikipedia.org It effectively dissolves materials that are often difficult to solubilize, which is essential for creating stable and effective coatings, inks, and adhesives. Its compatibility extends to numerous polymer families, making it a preferred choice for complex, multi-component systems. neuchem.comspecialchem.com
| Resin Type | Compatibility | Primary Application Area |
|---|---|---|
| Nitrocellulose | Excellent | Lacquers, Inks, Wood Stains wikipedia.orgchemicalbook.com |
| Epoxy Resins | Excellent | Industrial Coatings, Adhesives |
| Acrylic Resins | Good | Paints, Coatings |
| Polyurethanes | Good | Coatings |
| Cellulose (B213188) Acetate (B1210297) | Good | Coatings, Inks |
| Alkyd Resins | Good | Enamels, Varnishes |
Polymer Science Applications (via Derivatives)
Beyond its direct use as a solvent, the parent alcohol of the compound, 1-(2-ethoxyethoxy)ethanol (also known as diethylene glycol monoethyl ether or DEGEE), serves as a crucial intermediate in the synthesis of various derivatives for polymer science. These derivatives are engineered to impart specific properties to polymeric materials.
Derivatives of 1-(2-ethoxyethoxy)ethanol are utilized in the manufacturing of plasticizers. Plasticizers are additives that increase the plasticity or fluidity of a material, most commonly for plastics like polyvinyl chloride (PVC). Glycol ether derivatives can be blended into PVC formulations to reduce plastisol viscosity and lower fusing temperatures, acting as effective viscosity control additives. google.com For example, adipate (B1204190) esters of related glycol ethers have been shown to be miscible with biodegradable polymers like polylactide (PLA), effectively lowering the glass transition temperature and enhancing the material's processability. researchgate.net
The incorporation of 1-(2-ethoxyethoxy)ethanol derivatives into polymer chains is a strategy for modifying material properties. The plasticizing effect directly contributes to enhanced flexibility in rigid polymers. sfdchem.com Furthermore, the inherent chemical structure of the DEGEE unit, with its ether linkages, can increase the hydrophilicity of a polymer. smolecule.com Derivatives such as 2-(2-ethoxyethoxy)ethyl acrylate (B77674) are noted for being polar and hydrophilic. smolecule.com When this monomer is polymerized, it imparts these hydrophilic characteristics to the resulting material. This is particularly useful in applications where water absorption or surface wettability is desired. A similar approach involves grafting polyethylene (B3416737) glycol (PEG) acrylates onto polymer backbones like chitosan (B1678972) to improve water solubility and introduce hydrophilic segments. mdpi.com
A significant application of 1-(2-ethoxyethoxy)ethanol derivatives is in the creation of advanced, functional polymers. The most prominent derivative for this purpose is 2-(2-ethoxyethoxy)ethyl acrylate, a monomer used in polymerization reactions. sfdchem.comcalpaclab.com
Polymers and copolymers synthesized from this and structurally similar acrylate or methacrylate (B99206) monomers are used to form hydrogels. mdpi.comresearchgate.net These hydrogels can be "smart" materials, exhibiting thermosensitivity, which means their swelling and deswelling behavior can be controlled by temperature. researchgate.net Such responsive materials are of great interest for biomedical applications, including controlled drug delivery systems. mdpi.com
The properties imparted by these derivatives, such as enhanced flexibility and polarity, are fundamental to the development of materials for flexible electronics. sfdchem.com While direct examples are still emerging, the synthesis of polymers with controlled mechanical and hydrophilic properties is a key step toward creating functional materials for wearable sensors, biocompatible devices, and other advanced electronic applications.
Phase Equilibria Studies in Supercritical Fluids for Material Processing
The design and optimization of material processing techniques using supercritical fluids hinge on a thorough understanding of the phase behavior of the systems involved. nih.gov Phase equilibria data, which describe the conditions of temperature, pressure, and composition at which different phases (vapor, liquid, solid) can coexist, are critical for developing efficient extraction, fractionation, and reaction processes. nih.govdss.go.th
Supercritical carbon dioxide is a widely investigated medium for polymerization and polymer processing due to its tunable solvent properties, low toxicity, and non-flammability. wiley-vch.de The solubility of monomers, initiators, and the resulting polymers in scCO₂ dictates the type of polymerization that can occur (e.g., homogeneous, dispersion, or precipitation). rsc.org
For instance, the phase behavior of binary mixtures of carbon dioxide with various organic acids, including acetic acid, has been extensively studied. dss.go.th These systems typically exhibit Type I phase behavior, characterized by a continuous critical mixture curve connecting the critical points of the two pure components. dss.go.thacs.org The solubility of acetic acid in scCO₂ is a crucial parameter for applications like the esterification of glycerol (B35011) to synthesize valuable products, where scCO₂ is used to extract excess acetic acid. nih.gov
The table below presents experimental data on the phase transition pressures for the CO₂ + acetic acid binary system at different temperatures and compositions, illustrating the conditions required to maintain a single phase, which is often desirable for homogeneous reactions. acs.org
| Temperature (K) | Mole Fraction of Acetic Acid (x₂) | Phase Transition Pressure (MPa) |
|---|---|---|
| 308.15 | 0.107 | 15.21 |
| 318.15 | 0.107 | 16.83 |
| 328.15 | 0.107 | 18.54 |
| 338.15 | 0.107 | 20.31 |
| 308.15 | 0.163 | 17.15 |
| 318.15 | 0.163 | 19.12 |
| 328.15 | 0.163 | 21.18 |
| 338.15 | 0.163 | 23.32 |
Data sourced from ACS Omega. acs.org
Similarly, while scCO₂ is generally a poor solvent for high molecular weight polymers, it can dissolve many low molecular weight polymers and monomers. rsc.orgresearchgate.net This property is exploited in dispersion and precipitation polymerizations, where the monomer is soluble, but the resulting polymer is not, leading to the formation of polymer particles. rsc.orgcmu.edu The ability to fractionate polymers by carefully adjusting the density of the scCO₂ solution is another important application, allowing for the separation of polymer chains by molecular weight. cmu.edu
Accurate thermodynamic models are essential for predicting and correlating the phase behavior of supercritical systems, thereby reducing the need for extensive and costly experimental measurements. researchgate.net Equations of state (EoS) are the most common tools for this purpose, with cubic EoS like the Peng-Robinson (PR) and Soave-Redlich-Kwong (SRK) models being widely used due to their balance of simplicity and accuracy. studysmarter.co.ukmdpi.com
The Peng-Robinson EoS is a mathematical model used to predict the behavior of pure components and mixtures in gaseous, liquid, and supercritical states. studysmarter.co.uk It is frequently applied to model the phase equilibria of systems containing CO₂, including those with polar solutes like acetic acid. dss.go.thacs.org To improve accuracy, especially for complex systems, the original EoS is often modified. This can involve adjusting the alpha function, which accounts for the temperature dependence of attractive forces, or incorporating binary interaction parameters (BIPs) that correct for deviations from ideal mixing rules. acs.orgresearchgate.net
For the CO₂ + acetic acid system, studies have shown that the PR EoS can effectively predict phase transition pressures. nih.govacs.org One study reported that the PR EoS yielded an average absolute deviation (AAD) of 3.72% when predicting phase transition pressures, demonstrating a good correlation with experimental data. acs.org
The general form of the Peng-Robinson equation of state is:
Where:
P is the pressure
R is the universal gas constant
T is the temperature
Vₘ is the molar volume
a is a parameter representing the intermolecular attraction forces
b is a parameter representing the molecular volume
Environmental Transformation and Atmospheric Chemistry
Atmospheric Degradation Mechanisms
The atmospheric fate of 2-(2-ethoxyethoxy)ethyl acetate (B1210297) is governed by its reactivity with photochemically generated oxidants, leading to its degradation and the formation of secondary pollutants.
The principal degradation pathway for vapor-phase 2-(2-ethoxyethoxy)ethyl acetate in the atmosphere is its reaction with photochemically-produced hydroxyl (•OH) radicals. nih.gov The hydroxyl radical is a highly reactive species, often referred to as the "detergent" of the atmosphere, initiating the oxidation of most organic compounds. unito.it The rate of this reaction determines the atmospheric lifetime of the glycol ether. For a similar compound, ethylene (B1197577) glycol monobutyl ether acetate, the half-life for this reaction is estimated to be 18 hours. nih.gov This relatively short atmospheric lifetime suggests that 2-(2-ethoxyethoxy)ethyl acetate will likely be removed from the atmosphere close to its emission sources. dcceew.gov.au
The reaction is initiated by the abstraction of a hydrogen atom from the glycol ether molecule by the •OH radical, forming a water molecule and an organic radical. This initial step is followed by a series of complex reactions.
Following the initial reaction with hydroxyl radicals, the resulting alkyl radical rapidly adds molecular oxygen (O₂) to form an organic peroxy radical (RO₂). The fate of this RO₂ radical is dependent on atmospheric conditions, particularly the levels of nitrogen oxides (NOx). ku.dkacs.org
In environments with low NOx concentrations, a process known as autoxidation can become a significant pathway. ku.dkacs.org Autoxidation involves intramolecular hydrogen shifts within the peroxy radical, followed by further O₂ addition. ku.dknih.gov This process leads to the formation of highly oxygenated organic molecules (HOMs). ku.dkacs.orgnih.gov Studies on the model compound 2-ethoxyethanol (B86334) have shown that these intramolecular H-shift processes are fast enough to compete with traditional bimolecular reactions. ku.dkacs.org For glycol ethers, it is estimated that over 30% of the produced RO₂ radicals could undergo at least one H-shift in a typical modern urban summer atmosphere, highlighting the potential for significant HOM production. ku.dkacs.org
The atmospheric oxidation of glycol ether acetates, such as 2-(2-ethoxyethoxy)ethyl acetate, leads to the formation of various secondary atmospheric pollutants. These products are the result of the complex reaction cascade following the initial hydroxyl radical attack. Identified and expected reaction products include hydroxyesters, hydroxyacids, hydroxycarbonyls, peroxyacyl nitrates, and formaldehyde. dcceew.gov.au The formation of highly oxygenated molecules through autoxidation pathways can also contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. ku.dkresearchgate.net
Table 1: Predicted Atmospheric Degradation Products of 2-(2-Ethoxyethoxy)ethyl Acetate
| Product Class | Specific Examples |
|---|---|
| Hydroxyesters | Not specified |
| Hydroxyacids | Not specified |
| Hydroxycarbonyls | Not specified |
| Peroxyacyl Nitrates | Not specified |
| Aldehydes | Formaldehyde |
Aquatic and Terrestrial Biodegradation Pathways
When 2-(2-ethoxyethoxy)ethyl acetate is released to water or soil, biodegradation is considered an important environmental fate process. nih.gov
In aquatic environments, 2-(2-ethoxyethoxy)ethyl acetate is expected to be broken down by bacteria. dcceew.gov.au Based on data from a Japanese MITI test, the compound achieved 98-103% of its theoretical Biochemical Oxygen Demand (BOD) over a 4-week period using an activated sludge inoculum, indicating that it is readily biodegradable. nih.gov Glycol ethers, in general, are known to be biodegradable. wikipedia.org The degradation process likely involves the hydrolysis of the ester bond to form acetic acid and 2-(2-ethoxyethoxy)ethanol. wikipedia.org The resulting alcohol can then be further metabolized. Studies on other glycol ethers have shown that bacteria can assimilate them, often producing corresponding acids as metabolic products. nih.gov For instance, the degradation of ethylene glycol monoethyl ether by Pseudomonas sp. was found to produce ethoxyacetic acid. nih.gov
In terrestrial environments, 2-(2-ethoxyethoxy)ethyl acetate is expected to have very high mobility in soil due to its high water solubility and low potential for adsorption. nih.govsantos.com Biodegradation is also the primary removal mechanism in soil. nih.govdcceew.gov.au Various bacteria capable of degrading glycol ethers have been isolated from soil. nih.govosti.gov For example, strains of Pseudomonas sp. and Xanthobacter autotrophicus have been shown to assimilate ethylene glycol ethers. nih.gov Microbial consortia isolated from soil have demonstrated the ability to degrade high concentrations of glycol-based products. osti.gov The biotransformation process in soil is expected to follow similar pathways as in aquatic systems, starting with ester hydrolysis followed by the oxidation of the resulting alcohol.
Role as a Volatile Organic Compound (VOC) in Environmental Models
Acetic acid;1-(2-ethoxyethoxy)ethanol is classified as a Volatile Organic Compound (VOC) due to its tendency to vaporize under atmospheric conditions. Once in the atmosphere, it participates in photochemical reactions, contributing to the complex chemistry of the troposphere. The primary degradation pathway for glycol ethers in the atmosphere is through reaction with hydroxyl radicals (•OH), which are highly reactive and act as a primary atmospheric cleansing agent. ca.gov The estimated atmospheric half-life for similar glycol ethers is in the range of 0.6 to 0.9 days, indicating a relatively short persistence in the atmosphere. ca.gov
The Photochemical Ozone Creation Potential (POCP) is a metric used to evaluate the ability of a VOC to contribute to the formation of ground-level ozone, a major component of photochemical smog. bris.ac.ukdesigningbuildings.co.uk The POCP value is often expressed relative to ethene, which is assigned a value of 100. researchgate.net
The formation of ozone is a complex process involving the photo-oxidation of VOCs in the presence of nitrogen oxides (NOx). bris.ac.uk The reactivity of a VOC, and thus its POCP, is influenced by its molecular structure and the rate of its reaction with the hydroxyl radical. researchgate.net For esters like this compound, the presence of ether linkages is expected to influence its reactivity. Generally, ethers and alcohols tend to have higher POCP values compared to organic acids and some esters. mssanz.org.au For instance, diethyl ether has a POCP value of 66, while t-butyl acetate has a much lower POCP, estimated to be about half that of ethane. mssanz.org.auucr.edu Given the structure of this compound, its POCP value would likely fall in a range influenced by both the ester and the ether functional groups.
A simplified method for estimating POCP considers the molecular weight, the number of reactive bonds, and the reaction rate coefficient with •OH radicals. researchgate.net Without a measured reaction rate for this compound, a precise POCP cannot be calculated, but it is expected to make a contribution to tropospheric ozone formation.
The oxidation of VOCs in the troposphere is a key driver of oxidant formation, primarily ozone and other reactive species. harvard.edu The atmospheric oxidation of ethers, initiated by the •OH radical, proceeds through the formation of peroxy radicals (RO₂•). rsc.org The fate of these peroxy radicals is crucial in determining the impact on oxidant levels. In environments with high concentrations of nitrogen oxides (NOx), RO₂• radicals can react with nitric oxide (NO) to produce nitrogen dioxide (NO₂) and an alkoxy radical (RO•). The subsequent photolysis of NO₂ leads to the formation of ozone.
However, in low-NOx environments, the peroxy radicals may undergo unimolecular reactions, such as intramolecular hydrogen shifts, or react with hydroperoxy radicals (HO₂•). rsc.org These alternative pathways can lead to the formation of different products and may not result in ozone formation; some pathways can even act as a sink for radicals, thus reducing the oxidizing capacity of the atmosphere. rsc.org The atmospheric oxidation of glycol ethers can also lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. escholarship.org
Interactions with Greenhouse Gases: Carbon Dioxide Absorption Studies
The presence of ether and carbonyl functional groups in this compound suggests its potential as a physical solvent for carbon dioxide (CO₂), a major greenhouse gas. Research into CO₂ capture technologies has explored various solvents containing these functional groups.
The solubility of CO₂ in solvents containing ether or carbonyl groups is enhanced through Lewis acid-base interactions. The carbon atom in CO₂ is electron-deficient and acts as a Lewis acid, while the oxygen atoms in the ether (-O-) and carbonyl (C=O) groups are electron-rich and function as Lewis bases. researchgate.netacs.org This interaction leads to the physical absorption of CO₂ into the solvent.
Studies on various glycol ethers have consistently shown that the ether group promotes CO₂ absorption. acs.orgresearchgate.net It has been observed that a higher density of ether bonds in a solvent molecule can lead to increased CO₂ solubility. rsc.org The carbonyl group in the acetate moiety of this compound would also be expected to contribute to its CO₂ absorption capacity. acs.org
The efficiency of a CO₂ absorption process is governed by its thermodynamic properties. Key parameters include Henry's Law constants, and the Gibbs energy, enthalpy, and entropy of the solution.
Henry's Law Constants (kH) : Henry's Law describes the solubility of a gas in a liquid and is represented by the Henry's Law constant (kH). A smaller kH value indicates higher solubility. acs.org Experimental studies on various glycol ethers have determined their Henry's Law constants for CO₂ absorption. For example, at 273.15 K, the kH for CO₂ in tetraethylene glycol dimethyl ether (TEGDME) is lower than in other tested glycol ethers, indicating its higher absorption capacity. acs.org
Thermodynamic Functions of Solution :
Gibbs Free Energy of Solution (ΔGsol) : This parameter indicates the spontaneity of the absorption process. A negative ΔGsol signifies a spontaneous process.
Enthalpy of Solution (ΔHsol) : This represents the heat released or absorbed during the dissolution of the gas. For physical absorption of CO₂, the process is typically exothermic, resulting in a negative ΔHsol. This means that CO₂ solubility is generally higher at lower temperatures. acs.org
Entropy of Solution (ΔSsol) : This reflects the change in disorder of the system upon gas dissolution. The dissolution of a gas into a liquid typically leads to a more ordered state, resulting in a negative ΔSsol.
The following interactive table provides representative thermodynamic data for CO₂ absorption in various ether-containing solvents, which can serve as an estimate for the behavior of this compound.
Data adapted from studies on CO2 absorption in various ether absorbents. The values for ΔGsol, ΔHsol, and ΔSsol are calculated based on the solubility data presented in the source literature and represent the change when 1 mole of CO2 is dissolved in the solvent. acs.org
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Catalysis
Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing Acetic acid;1-(2-ethoxyethoxy)ethanol. A primary route for its formation is the esterification of 2-(2-ethoxyethoxy)ethanol with acetic acid. chemicalbook.comspectrumchemical.com Innovations in this area are expected to concentrate on novel catalytic systems that can improve reaction rates, increase yields, and minimize waste. The exploration of enzymatic catalysis, for instance, could offer a greener alternative to traditional acid catalysts, potentially leading to higher selectivity and milder reaction conditions.
Another promising avenue is the investigation of continuous flow reactors for the synthesis process. This approach could enable better control over reaction parameters, leading to improved product quality and safer, more scalable production.
Advanced Mechanistic Studies using Ultrafast Spectroscopy
A deeper understanding of the reaction mechanisms involved in the formation and reactions of this compound is crucial for its optimization. Ultrafast spectroscopic techniques, such as femtosecond transient absorption and two-dimensional infrared spectroscopy, are powerful tools for probing molecular dynamics on the timescale of chemical bond formation and breakage.
Future studies in this area could focus on elucidating the intricate details of the esterification process, including the role of catalysts and the dynamics of solvent-solute interactions. This knowledge can inform the rational design of more efficient synthetic strategies.
Development of Computational Models for Predictive Chemistry
Computational chemistry is poised to play an increasingly important role in the study of this compound. The development of accurate theoretical models can provide valuable insights into its molecular properties, reactivity, and interactions with other molecules.
Future research will likely involve the use of quantum mechanical calculations and molecular dynamics simulations to:
Predict spectroscopic signatures.
Simulate reaction pathways and determine activation energies.
Model its behavior as a solvent for various solutes.
These computational models will serve as a predictive tool to guide experimental work, accelerating the discovery of new applications and the optimization of existing ones.
Integration in Advanced Functional Materials and Nanotechnology
The unique solvent properties of this compound make it a candidate for use in the fabrication of advanced materials and in nanotechnology. wikipedia.org Its ability to dissolve a wide range of substances, including polymers and resins, is advantageous in processes such as coating and film formation. nih.govwikipedia.org
Emerging research could explore its use as a medium for the synthesis of nanoparticles with controlled size and morphology. Furthermore, its integration into functional materials, such as smart coatings or drug delivery systems, represents a promising area for future investigation.
Sustainable Chemical Processes and Environmental Remediation Applications
The principles of green chemistry are driving the development of more sustainable chemical processes. For this compound, this includes the use of renewable feedstocks and the design of processes that minimize environmental impact. Research into its biodegradability and potential for recycling will be crucial in this context.
Furthermore, its solvent properties could be harnessed for environmental remediation applications. For example, it could be investigated as a component in solvent systems for the extraction of pollutants from contaminated soil or water.
Interdisciplinary Research on Chemical Interactions in Complex Systems
The behavior of this compound in complex chemical environments is a key area for future interdisciplinary research. This includes its interactions in biological systems, its role in atmospheric chemistry, and its behavior in multicomponent industrial formulations.
Understanding these complex interactions is essential for assessing its environmental fate and for developing new applications in areas such as cosmetics and pharmaceuticals, where it is already used as a solvent and penetration enhancer. wikipedia.org
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1-(2-ethoxyethoxy)ethanol acetate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of 1-(2-ethoxyethoxy)ethanol acetate typically involves esterification. A common approach is refluxing 1-(2-ethoxyethoxy)ethanol with acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid). For optimization, control the molar ratio of reactants (1:1.2 alcohol-to-anhydride), catalyst concentration (1–2% v/v), and reaction time (4–6 hours). Post-reaction, neutralize the mixture with a weak base (e.g., sodium bicarbonate), extract with dichloromethane, and purify via vacuum distillation. Monitor purity using gas chromatography (GC) or FT-IR for ester peak confirmation (~1740 cm⁻¹) .
Q. What solvent systems are suitable for studying the physical properties of 1-(2-ethoxyethoxy)ethanol, and how do temperature and polarity affect solubility?
- Methodological Answer : This glycol ether is miscible with polar solvents (water, ethanol) and semi-polar solvents (ethyl acetate). For solubility studies, prepare saturated solutions at varying temperatures (20–60°C) and measure cloud points. Use dynamic light scattering (DLS) to assess aggregation in non-polar solvents (e.g., hexane). Thermodynamic data (e.g., heat capacity) from NIST Chemistry WebBook (CAS 112-50-5) can validate experimental results .
Advanced Research Questions
Q. How do catalytic and non-catalytic pathways influence the oxidation of ethanol to acetic acid in mixed-phase systems?
- Methodological Answer : Ethanol oxidation involves a two-step mechanism: (1) catalytic dehydrogenation to acetaldehyde (e.g., using Au/TiO₂) and (2) non-catalytic autoxidation to acetic acid via radical intermediates (•OH, O₂⁻). In liquid-phase systems, water and oxygen promote autoxidation, while gas-phase reactions favor acetaldehyde as the end product. To study this, employ in-situ Raman spectroscopy to track intermediate species and vary O₂ partial pressure (0.1–1 atm) to quantify radical-driven kinetics .
Q. What experimental challenges arise in reconciling contradictory toxicity data for 1-(2-ethoxyethoxy)ethanol and its acetate in biological systems?
- Methodological Answer : Discrepancies in toxicity studies (e.g., LD₅₀ values) often stem from differences in exposure routes (dermal vs. inhalation) or metabolite detection limits. Address this by standardizing in-vitro assays (e.g., HepG2 cell viability tests) with controlled O₂ levels and using LC-MS/MS to quantify urinary biomarkers like ethoxyethoxy acetic acid. Reference the ECHA CLP guidelines (Regulation EC/1272/2008) for hazard classification consistency .
Q. How can reaction conditions be tailored to minimize byproducts during the synthesis of glycol ether derivatives like 1-(2-ethoxyethoxy)ethanol?
- Methodological Answer : Byproduct formation (e.g., diethylene glycol) is common in Williamson ether synthesis. Optimize by:
- Using anhydrous sodium sulfate to control water content.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkoxide nucleophilicity.
- Monitoring reaction progress via thin-layer chromatography (TLC) with iodine visualization. Post-synthesis, purify via fractional distillation under reduced pressure (60–80°C, 10 mmHg) .
Q. What analytical techniques are most effective for resolving structural ambiguities in glycol ether-acetic acid adducts?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) to differentiate isomers. For NMR, ¹³C DEPT-135 can distinguish methylene (-CH₂-) groups in ether linkages. Compare experimental data with NIST’s condensed-phase thermochemistry databases (e.g., enthalpy of formation) to validate computational models (DFT/B3LYP) .
Research Design & Data Analysis
Q. How should researchers design experiments to investigate the solvent effects on 1-(2-ethoxyethoxy)ethanol’s reactivity in esterification reactions?
- Methodological Answer : Use a factorial design varying solvent polarity (log P values: -0.3 to 4.5), temperature (25–70°C), and catalyst type (H₂SO₄ vs. Amberlyst-15). Measure reaction rates via GC-FID and model using Arrhenius plots. Solvent polarity indices (e.g., ET(30)) correlate with activation energy trends, with polar aprotic solvents (DMF) accelerating kinetics .
Q. What statistical approaches are recommended for analyzing contradictory data on the environmental persistence of 1-(2-ethoxyethoxy)ethanol?
- Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to datasets comparing hydrolysis rates (pH 4–9) and biodegradation (OECD 301F tests). Account for variables like microbial community diversity (16S rRNA sequencing) and dissolved organic carbon (DOC). Use Kaplan-Meier survival analysis for half-life estimation under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
